3-Quinuclidinone oxime

Vue d'ensemble

Description

Quinuclidin-3-one oxime is a derivative of quinuclidin-3-one, a bicyclic organic compoundQuinuclidin-3-one oxime is particularly notable for its role as an intermediate in the synthesis of biologically active compounds and its potential use as an antidote for organophosphorus compounds poisoning .

Applications De Recherche Scientifique

Quinuclidin-3-one oxime has a wide range of scientific research applications. It has been studied as a potential antidote for organophosphorus compounds poisoning, where it acts by reactivating inhibited acetylcholinesterase and butyrylcholinesterase . Additionally, quinuclidin-3-one oxime and its derivatives have shown potent antimicrobial activity against both gram-positive and gram-negative bacteria . These compounds are also used as intermediates in the synthesis of various biologically active molecules, including antimicrobial agents, nerve agents, antifungal agents, insecticides, and vasodilators .

Mécanisme D'action

Target of Action

3-Quinuclidinone oxime primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in nerve impulse transmission in the central and peripheral nervous system by breaking down acetylcholine, a neurotransmitter .

Mode of Action

The compound interacts with its targets by reversibly inhibiting and reactivating OP-inhibited AChE and BChE . The reactivation is notable if quinuclidinium compounds contain a benzyl group attached to the quinuclidinium moiety .

Biochemical Pathways

The compound affects the biochemical pathways involving acetylcholine. By reactivating AChE and BChE, it prevents the accumulation of acetylcholine in synapses, thereby restoring normal nerve impulse transmission .

Pharmacokinetics

It is known that the compound exhibits a capability to act as a bioscavenger of cyclosarin, degrading within 2 hours up to 100-fold excess of cyclosarin concentration over the enzyme .

Result of Action

The molecular and cellular effects of the compound’s action include the reactivation of AChE and BChE, which leads to the restoration of normal nerve impulse transmission . This makes it a potential antidote for organophosphorus compounds (OP) poisoning treatment .

Action Environment

It is known that the compound’s efficacy can be influenced by the presence of a benzyl group attached to the quinuclidinium moiety .

Analyse Biochimique

Biochemical Properties

3-Quinuclidinone oxime interacts with various enzymes, proteins, and other biomolecules. For instance, it is efficiently synthesized from 3-quinuclidinone by using NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra . The hydrophobicity of two residues, I167 and F212, determines the substrate-binding orientation as well as the substrate-binding affinity .

Cellular Effects

It has been shown to have pharmacokinetic properties and biochemical properties that are similar to those of the natural substrate, dinucleotide phosphate, group p2 . It binds to sodium carbonate in an enzyme-catalyzed reaction that is similar to the reaction that occurs in cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with enzymes at the molecular level. The carbonyl group on 3-quinuclidinone forms hydrogen bonds with reactive groups in the enzyme’s active site, which facilitates the conversion of 3-quinuclidinone into dinucleotide phosphate, group p2 .

Temporal Effects in Laboratory Settings

It has been reported that a new keto reductase (ArQR), identified from Agrobacterium radiobacter ECU2556, can efficiently reduce 3-quinuclidinone in excellent enantioselectivity and high space-time yield for the synthesis of ®-3-quinuclidinol .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. For instance, it is a substrate for the enzyme NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra .

Méthodes De Préparation

The synthesis of quinuclidin-3-one oxime typically involves the reaction of quinuclidin-3-one with hydroxylamine hydrochloride. This reaction can be carried out using different methods, including classical synthesis in solution, mechanochemical synthesis, and microwave synthesis . The classical synthesis method involves the use of solvents and yields a mixture of (E) and (Z) isomers. Mechanochemical and microwave synthesis methods offer advantages such as faster reaction rates and higher stereoselectivity .

Analyse Des Réactions Chimiques

Quinuclidin-3-one oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, potassium carbonate, and sodium hydroxide . The major products formed from these reactions are typically oxime ethers and other nitrogen-based organic compounds .

Comparaison Avec Des Composés Similaires

Quinuclidin-3-one oxime can be compared with other similar compounds, such as quinuclidine-based oximes and other oxime derivatives. These compounds share similar structural features and biological activities. quinuclidin-3-one oxime is unique in its high reactivation rate for acetylcholinesterase and butyrylcholinesterase inhibited by organophosphorus compounds . Other similar compounds include para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes, which also exhibit potent antimicrobial activity .

Propriétés

Numéro CAS |

35423-17-7 |

|---|---|

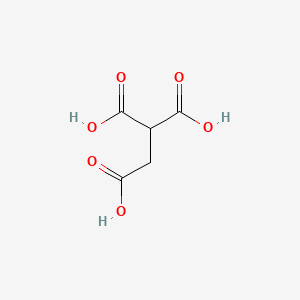

Formule moléculaire |

C7H12N2O |

Poids moléculaire |

140.18 g/mol |

Nom IUPAC |

(NE)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |

InChI |

InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2/b8-7- |

Clé InChI |

QSXHBTDHLNHMLV-FPLPWBNLSA-N |

SMILES |

C1CN2CCC1C(=NO)C2 |

SMILES isomérique |

C1CN2CCC1/C(=N\O)/C2 |

SMILES canonique |

C1CN2CCC1C(=NO)C2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)

![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)